ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves the interaction of methyl 1-bromocyclobutanecarboxylate with zinc and ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, resulting in the target compound. Its structure has been confirmed by X-ray crystallography, demonstrating the precise arrangement of bromine and ethoxy groups within its molecular framework (Kirillov, Nikiforova, & Dmitriev, 2015).
Molecular Structure Analysis
Detailed molecular structure analysis through crystallography and Hirshfeld surface analysis has revealed the compound's crystalline structure and the conformation of its molecular components. Studies on derivatives of ethyl 2-oxo-2H-chromene-3-carboxylate have shown variations in the rotational freedom of the carboxylate group, influenced by the absence of intramolecular hydrogen bonds, which differ from its amide counterparts (Gomes et al., 2019).
Chemical Reactions and Properties
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate participates in a variety of chemical reactions, showcasing its versatility as a synthetic intermediate. The compound's reactivity has been leveraged in the synthesis of potent GPR35 agonists, highlighting its role in the development of pharmacologically active molecules (Thimm et al., 2013).
Physical Properties Analysis
The physical properties of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate derivatives have been extensively studied, including their crystal structures and vibrational spectral analyses. These studies provide insights into the compound's stability, crystallinity, and potential interactions, which are crucial for its application in various domains (Sapnakumari et al., 2014).
Scientific Research Applications
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- Application Summary : This compound has been used in the synthesis of compounds with an imidazo[1,2-a]pyridine-3-carboxylate core . These compounds were screened for their anti-proliferative activity against S. pneumoniae .
- Methods of Application : The exact methods of application are not specified in the source, but typically involve chemical synthesis procedures in a laboratory setting .
- Results or Outcomes : The results of this research are not detailed in the source, but the compounds were identified as potential anti-FtsZ agents that bind to the Vitamin K3-binding region of a homology model generated for S. pneumoniae FtsZ .
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- Application Summary : Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate might be used in the synthesis of pyrazolo[1,5-a]pyrimidine and 1,3,4-thiadiazole derivatives .
- Methods of Application : The compound is likely used as a starting material or intermediate in the synthesis of these derivatives .
- Results or Outcomes : Some of the synthesized compounds showed promising antitumor activity against liver carcinoma (HEPG2-1), with IC50 values of 2.70, 3.50 and 4.90 µM respectively .
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- Application Summary : This compound is often used as a chemical reagent in the synthesis of other complex organic compounds .
- Methods of Application : The compound is likely used as a starting material or intermediate in the synthesis of these compounds .
- Results or Outcomes : The outcomes of this application would depend on the specific reactions being carried out and the compounds being synthesized .
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- Application Summary : Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate might be used in the synthesis of pyrazolo[1,5-a]pyrimidine and 1,3,4-thiadiazole derivatives .
- Methods of Application : The compound is likely used as a starting material or intermediate in the synthesis of these derivatives .
- Results or Outcomes : Some of the synthesized compounds showed promising antitumor activity against liver carcinoma (HEPG2-1), with IC50 values of 2.70, 3.50 and 4.90 µM respectively .
-
- Application Summary : This compound is often used as a chemical reagent in the synthesis of other complex organic compounds .
- Methods of Application : The compound is likely used as a starting material or intermediate in the synthesis of these compounds .
- Results or Outcomes : The outcomes of this application would depend on the specific reactions being carried out and the compounds being synthesized .
-
- Application Summary : Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate might be used in the synthesis of pyrazolo[1,5-a]pyrimidine and 1,3,4-thiadiazole derivatives .
- Methods of Application : The compound is likely used as a starting material or intermediate in the synthesis of these derivatives .
- Results or Outcomes : Some of the synthesized compounds showed promising antitumor activity against liver carcinoma (HEPG2-1), with IC50 values of 2.70, 3.50 and 4.90 µM respectively .
Safety And Hazards
properties
IUPAC Name |
ethyl 6-bromo-2-oxochromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO4/c1-2-16-11(14)9-6-7-5-8(13)3-4-10(7)17-12(9)15/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGDNKCWEKUYQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351124 | |
Record name | ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | |
CAS RN |
2199-90-8 | |
Record name | ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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